N1,N3-DIBENZYLBENZENE-1,3-DISULFONAMIDE
Description
N1,N3-Dibenzylbenzene-1,3-disulfonamide is a symmetrically substituted benzene-1,3-disulfonamide derivative featuring benzyl groups attached to the sulfonamide nitrogen atoms. This compound belongs to a broader class of disulfonamides, which are widely studied for their catalytic and synthetic utility in organic chemistry. These derivatives are characterized by high thermal stability (melting points >280°C) and well-defined spectral properties, making them suitable for applications in catalysis and materials science .
Properties
IUPAC Name |
1-N,3-N-dibenzylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-27(24,21-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)28(25,26)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAADYNJCVPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-dibenzylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dibenzylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N1,N3-Dibenzylbenzene-1,3-disulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N3-dibenzylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromine) increase melting points and thermal stability due to enhanced intermolecular interactions.
- Bulkier substituents (e.g., benzyl) may reduce crystallinity compared to smaller groups (e.g., methyl), as seen in the lower melting point of N1,N3-di-p-tolyl (282–284°C) vs. N1,N3-bis(4-bromophenyl) (315–318°C) .
- Spectral trends : Aromatic proton shifts in 1H NMR correlate with substituent electronic effects (e.g., downfield shifts for electron-withdrawing groups) .
Halogenated Derivatives (TBBDA and PBBS)
- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA): Acts as a brominating agent and Lewis acid catalyst in Friedlander quinoline synthesis, achieving >90% yields under solvent-free conditions . Enables one-pot synthesis of benzimidazoles and 1,5-benzodiazepines at room temperature via electrophilic activation of intermediates .
- Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) :
Non-Halogenated Derivatives
- N1,N3-Dicarbamimidoylbenzene-1,3-disulfonamide (DCMBA): Used in layered double hydroxide (LDH) nanocomposites for eco-friendly synthesis of pyrazole derivatives, emphasizing selectivity over reactivity .
Comparison with this compound :
- The dibenzyl variant’s lack of halogens likely reduces electrophilic activity but may improve solubility in non-polar solvents.
- Predicted applications include catalysis in sterically demanding reactions, though direct evidence is absent in the provided literature.
Reaction Efficiency and Green Chemistry
- TBBDA/PBBS: Enable solvent-free or aqueous reactions with short reaction times (e.g., 20–40 minutes for quinoline synthesis) .
- DCMBA-based catalysts : Achieve 85–95% yields in multicomponent reactions under mild conditions, aligning with green chemistry principles .
- Non-halogenated analogs: Less reactive but may reduce toxicity and environmental impact compared to brominated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
